

GNF362: A Technical Overview of its Oral Bioavailability and Pharmacokinetic Profile

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Compound of Interest

Compound Name: GNF362

Cat. No.: B10776100

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Abstract

GNF362 is a potent and selective, orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb). By targeting a negative regulator of intracellular calcium signaling, **GNF362** represents a novel therapeutic strategy for T-cell mediated autoimmune diseases. This document provides a comprehensive technical overview of the available preclinical data on the oral bioavailability and pharmacokinetics of **GNF362**, intended to inform further research and development efforts. While specific quantitative pharmacokinetic parameters are not publicly available, this guide synthesizes the existing knowledge on its biological activity, mechanism of action, and in vivo efficacy, alongside detailed experimental protocols derived from published studies.

Introduction

GNF362 was identified through high-throughput screening as a potent inhibitor of Itpkb, a key enzyme in the inositol phosphate signaling pathway. Itpkb phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4), thereby acting as a negative regulator of IP3-mediated calcium release from intracellular stores. In lymphocytes, sustained calcium signaling following T-cell receptor (TCR) activation is critical for activation-induced cell death (AICD), a mechanism for eliminating over-activated T-cells and maintaining immune homeostasis. By inhibiting Itpkb, **GNF362** enhances and prolongs intracellular calcium

signals, leading to the apoptosis of pathogenic T-cells. This unique mechanism of action makes **GNF362** a promising candidate for the treatment of various autoimmune disorders.

In Vitro Activity

GNF362 demonstrates potent inhibitory activity against Itpkb and modulates calcium signaling in primary lymphocytes.

Parameter	Value	Cell Type/Assay Condition
IC50 (Itpkb)	9 nM	Purified Itpkb protein (Kinase Glo assay)
IC50 (Itpka)	20 nM	Purified Itpka protein (Kinase Glo assay)
IC50 (Itpkc)	19 nM	Purified Itpkc protein (Kinase Glo assay)
EC50 (Calcium Influx)	12 nM	Isolated mouse splenocytes

Oral Bioavailability and Pharmacokinetics

Published literature confirms that **GNF362** is an orally bioavailable compound.^[1]

Pharmacokinetic studies have demonstrated that **GNF362** achieves high systemic levels upon oral administration, possesses a moderate volume of distribution, and has a good in vivo half-life.^[1] However, specific quantitative data for key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not available in the public domain.

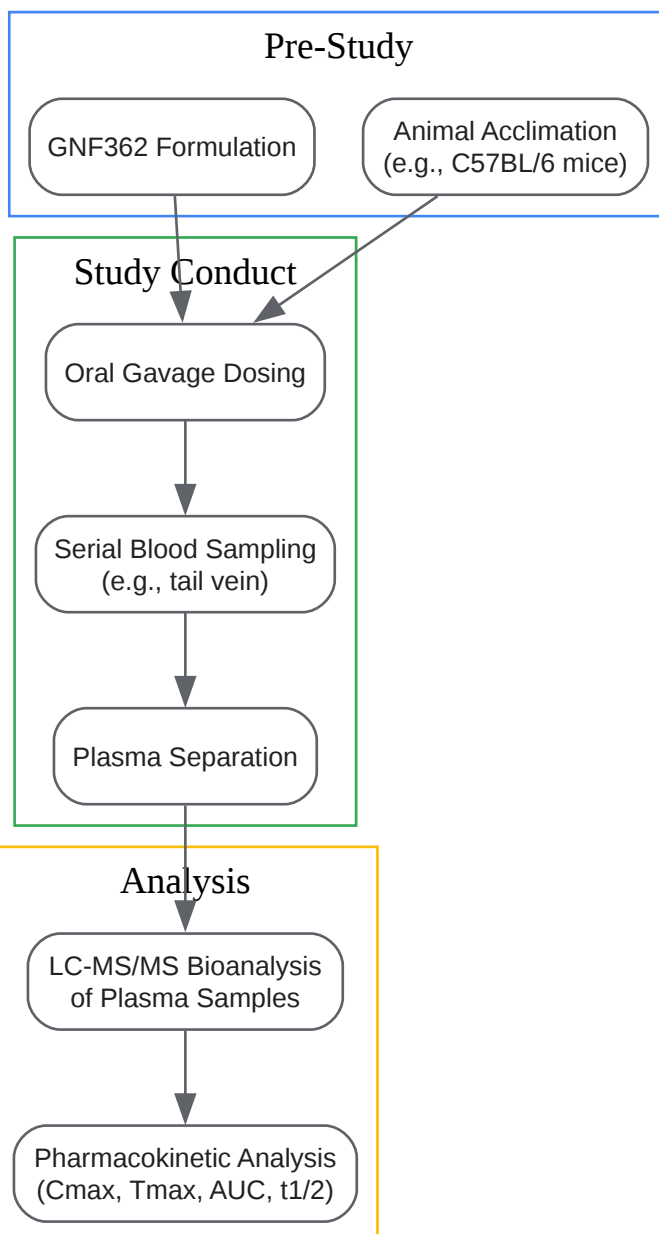
In Vivo Efficacy

The therapeutic potential of **GNF362** has been evaluated in a preclinical model of rheumatoid arthritis.

Animal Model	Dosing Regimen	Key Findings
Rat Antigen-Induced Arthritis (rAIA)	6 or 20 mg/kg, orally, twice daily for 21 days	- Significant inhibition of joint swelling. - Reduction in inflammatory cell infiltration, joint erosion, and proteoglycan loss (at 20 mg/kg). [2]

Signaling Pathway

GNF362 modulates the T-cell receptor signaling pathway by inhibiting *Itpkb*, a negative regulator of intracellular calcium. The following diagram illustrates the key steps in this pathway.



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References

- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com